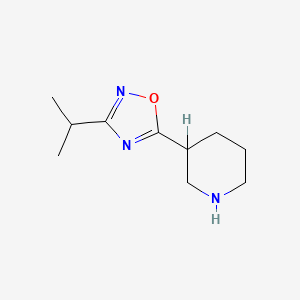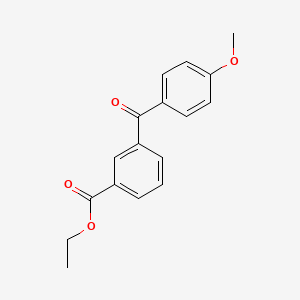
6-Bromo-2-methoxy-1-naphthaldehyde
Vue d'ensemble
Description
6-Bromo-2-methoxy-1-naphthaldehyde is a chemical compound with the molecular formula C12H9BrO2 . It is used in various scientific experiments due to its unique physical and chemical properties.
Synthesis Analysis
This compound can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H9BrO2/c1-15-12-5-2-8-6-9 (13)3-4-10 (8)11 (12)7-14/h2-7H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.11 . The compound is stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis of Intermediate Compounds
- Synthesis of Nabumetone Intermediate : 6-Methoxy-2-naphthaldehyde, prepared using 6-bromo-2-methoxy-1-naphthaldehyde, serves as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug Nabumetone (Guo-tong, 2007). This process involves Grignard reaction and other steps to achieve high yields.
Nonlinear Optical Properties
- Nonlinear Optical Property Study : 6-Methoxy-2-naphthaldehyde, derived from this compound, exhibits notable nonlinear optical (NLO) properties. Its second harmonic generation (SHG) efficiency was found to be 0.59 times that of urea, indicating potential applications in optical technologies (Sarojini et al., 2005).
Fluorogenic Aldehyde for Monitoring Reactions
- Monitoring Aldol Reactions : A fluorogenic aldehyde derivative of 6-methoxy-2-naphthaldehyde, used in aldol reaction monitoring, has been developed. This compound significantly enhances fluorescence upon completion of the reaction, aiding in real-time tracking of the reaction process (Guo & Tanaka, 2009).
Synthesis of Other Compounds
- Synthesis of 2,6-Dihydroxynaphthalene : 6-Bromo-2-naphthol, a derivative of this compound, is utilized in the synthesis of 2,6-dihydroxynaphthalene. This synthesis method is highlighted for its high yield and simplicity (Cui & Li, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXYGLVXBZDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621566 | |
| Record name | 6-Bromo-2-methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247174-18-1 | |
| Record name | 6-Bromo-2-methoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247174-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)


![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)





![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)

